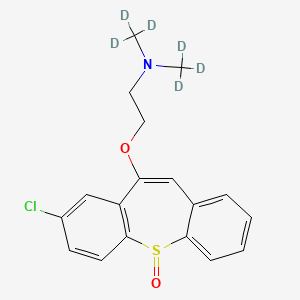

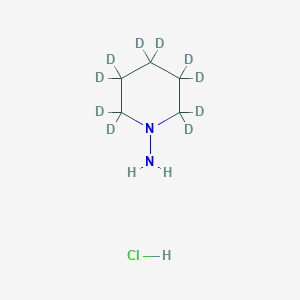

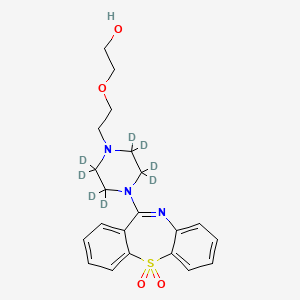

Quetiapine sulfone-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La sulfona de quetiapina-d8 es una forma deuterada de la sulfona de quetiapina, un compuesto marcado isotópicamente que se utiliza principalmente en la investigación científica. La fórmula molecular de la sulfona de quetiapina-d8 es C21H17D8N3O4S, y tiene un peso molecular de 423,56 g/mol . Este compuesto se utiliza a menudo en estudios farmacocinéticos e investigación del metabolismo de fármacos debido a su marcaje isotópico estable, lo que permite un seguimiento y análisis precisos.

Métodos De Preparación

La síntesis de la sulfona de quetiapina-d8 implica la incorporación de átomos de deuterio en la molécula de sulfona de quetiapina. Esto se puede lograr a través de varias rutas sintéticas, entre ellas:

Reacciones de intercambio de deuterio: Este método implica la sustitución de átomos de hidrógeno por deuterio en presencia de una fuente de deuterio, como óxido de deuterio (D2O) o disolventes deuterados.

Hidrogenación catalítica: Utilizando un gas de deuterio (D2) en presencia de un catalizador para reemplazar los átomos de hidrógeno por deuterio.

Producción industrial: La producción a gran escala puede implicar condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza, incluyendo temperatura, presión y el uso de catalizadores específicos controlados.

Análisis De Reacciones Químicas

La sulfona de quetiapina-d8 sufre varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar ácido quetiapina carboxílico y otros metabolitos oxidados.

Reducción: Las reacciones de reducción pueden convertir la sulfona de quetiapina-d8 de nuevo en su compuesto original, la quetiapina. Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.

Sustitución: El compuesto puede sufrir reacciones de sustitución en las que los grupos funcionales se sustituyen por otros grupos.

4. Aplicaciones en la investigación científica

La sulfona de quetiapina-d8 se utiliza ampliamente en la investigación científica, en particular en las siguientes áreas:

Farmacocinética: Ayuda a estudiar la absorción, distribución, metabolismo y excreción (ADME) de la quetiapina en el cuerpo.

Metabolismo de fármacos: El compuesto se utiliza para investigar las vías metabólicas e identificar los metabolitos de la quetiapina.

Estudios biológicos: Ayuda a comprender la interacción de la quetiapina con varios objetivos biológicos, incluidos los receptores de neurotransmisores.

Aplicaciones industriales: La sulfona de quetiapina-d8 se utiliza en el desarrollo y control de calidad de los productos farmacéuticos, asegurando la consistencia y la eficacia de los medicamentos basados en la quetiapina.

Aplicaciones Científicas De Investigación

Quetiapine sulfone-d8 is extensively used in scientific research, particularly in the following areas:

Pharmacokinetics: It helps in studying the absorption, distribution, metabolism, and excretion (ADME) of quetiapine in the body.

Drug Metabolism: The compound is used to investigate the metabolic pathways and identify metabolites of quetiapine.

Biological Studies: It aids in understanding the interaction of quetiapine with various biological targets, including neurotransmitter receptors.

Industrial Applications: This compound is used in the development and quality control of pharmaceuticals, ensuring the consistency and efficacy of quetiapine-based medications.

Mecanismo De Acción

El mecanismo de acción de la sulfona de quetiapina-d8 es similar al de la quetiapina. Actúa principalmente antagonizando los receptores de dopamina tipo 2 (D2) y serotonina 2A (5HT2A), lo que ayuda a controlar los síntomas de la esquizofrenia, el trastorno bipolar y el trastorno depresivo mayor . El compuesto también interactúa con los receptores de histamina y adrenérgicos, contribuyendo a sus efectos sedantes y ansiolíticos .

Comparación Con Compuestos Similares

La sulfona de quetiapina-d8 puede compararse con otros compuestos similares, como:

Quetiapina: El compuesto original, utilizado como medicamento antipsicótico.

N-Desalquilquetiapina: Un metabolito de la quetiapina con potentes propiedades de inhibición de la recaptación de noradrenalina.

Sulfóxido de quetiapina: Otro metabolito formado a través de la oxidación de la quetiapina.

Ácido quetiapina carboxílico: Un metabolito principal que resulta de la oxidación del grupo alquilo-OH terminal de la quetiapina.

La sulfona de quetiapina-d8 es única debido a su marcaje con deuterio, lo que proporciona una mayor estabilidad y permite estudios analíticos precisos en farmacocinética e investigación del metabolismo de fármacos.

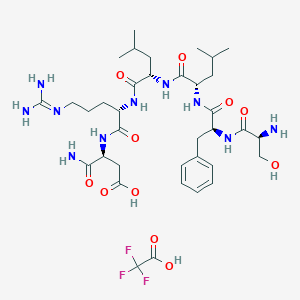

Propiedades

Fórmula molecular |

C21H25N3O4S |

|---|---|

Peso molecular |

423.6 g/mol |

Nombre IUPAC |

2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol |

InChI |

InChI=1S/C21H25N3O4S/c25-14-16-28-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)29(26,27)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i9D2,10D2,11D2,12D2 |

Clave InChI |

SQUTWXZEWJNIQN-PMCMNDOISA-N |

SMILES isomérico |

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42)([2H])[2H])[2H] |

SMILES canónico |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)